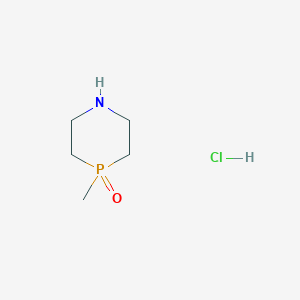

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

Description

BenchChem offers high-quality 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTLKNUVQLIKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945459-80-3 | |

| Record name | 4-methyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Stability Analysis of Cyclic Azaphosphinane Oxides

Executive Summary

Cyclic azaphosphinane oxides—specifically 1,2-azaphosphinane 2-oxides and their derivatives—are emerging as critical scaffolds in medicinal chemistry (as transition-state analogues for peptide hydrolysis) and materials science (as non-halogenated flame retardants). Their utility, however, is strictly governed by their thermal integrity. Unlike acyclic phosphonamides, the ring strain inherent in the six-membered heterocycle renders the P–N bond susceptible to thermally induced retro-cyclization and oxidation.

This guide provides a rigorous framework for profiling the thermal stability of these compounds. It moves beyond simple melting point determination to a comprehensive kinetic and mechanistic analysis using TGA, DSC, and VT-NMR.

Structural Fundamentals & Stability Logic

To predict thermal behavior, one must understand the molecular stressors. The 1,2-azaphosphinane 2-oxide ring exists predominantly in a chair conformation. Thermal stability is dictated by three core factors:

-

Ring Strain & P-N Lability: The P–N bond is the "weak link." Thermal stress often triggers a retro-Michael type decomposition or hydrolysis if moisture is present.

-

Stereochemistry (cis vs. trans): Substituents at the C3 and P2 positions can adopt axial or equatorial orientations. In general, isomers where bulky substituents (e.g., P-Phenyl) are equatorial are thermodynamically more stable.

-

Oxidation State: The phosphoryl group (P=O) provides significant stabilization compared to the trivalent phosphine, but it also increases the electrophilicity of the phosphorus center, making it prone to nucleophilic attack by trace water at high temperatures.

Standardized Thermal Stress Testing Protocol

Reliable data requires a self-validating experimental loop. The following protocol ensures that observed degradation is intrinsic to the molecule, not an artifact of solvation or impurities.

Phase A: Sample Preparation (The "Dry" Standard)

-

Purity Requirement: >98% (determined by ³¹P NMR).

-

Drying: Samples must be dried in a vacuum oven at 40°C for 24 hours over P₂O₅ to remove lattice water. Rationale: Trace water lowers the decomposition onset temperature (

) by catalyzing P-N hydrolysis.

Phase B: Thermogravimetric Analysis (TGA)[1][2][3][4][5]

-

Instrument: TGA Q5000 or equivalent.

-

Crucible: Alumina (inert) or Platinum (if high temp required).

-

Atmosphere:

-

Run 1 (Pyrolytic): Nitrogen (flow 50 mL/min).

-

Run 2 (Oxidative): Synthetic Air (flow 50 mL/min).

-

-

Ramp Rate: 10°C/min (Standard) and 2, 5, 20°C/min (for Kinetic Analysis).

-

Key Metric:

(Temperature at 5% mass loss)—this is the functional stability limit.

Phase C: Differential Scanning Calorimetry (DSC)

-

Capsule: Hermetically sealed aluminum pans (prevents sublimation artifacts).

-

Cycle: Heat from 25°C to 250°C, Cool to 25°C, Heat to 300°C.

-

Rationale: The first cycle erases thermal history; the second cycle reveals glass transition (

) and irreversible decomposition exotherms.

Phase D: Variable Temperature NMR (VT-NMR)

-

Solvent: DMSO-

or Nitrobenzene- -

Protocol: Step-wise heating (25°C

150°C) in 10°C increments inside the probe. -

Observation: Monitor the ³¹P shift. The appearance of a new peak (often upfield, indicating ring opening) confirms chemical degradation rather than physical phase change.

Analytical Workflow Visualization

The following diagram outlines the critical decision path for characterizing these heterocycles.

Caption: Integrated workflow for thermal stability profiling, prioritizing purity and mechanistic verification.

Mechanistic Insights: Degradation Pathways[1]

Understanding how the molecule fails is as important as knowing when. For 1,2-azaphosphinane 2-oxides, the primary thermal failure mode is Ring Opening Polymerization (ROP) or Retro-Cyclization .

The Mechanism

At elevated temperatures (

-

Initiation: Protonation of the Nitrogen or nucleophilic attack at Phosphorus.

-

Ring Opening: The P–N bond breaks, relieving ring strain.

-

Product Formation:

-

In inert atmosphere: Formation of linear poly(phosphinobetaines) or oligomers.

-

In air: Oxidation of the carbon backbone.

-

Caption: Simplified thermal degradation pathway showing the transition from cyclic structure to linear oligomers.

Comparative Data & Interpretation

The following table summarizes typical thermal stability data for azaphosphinane derivatives. Note the "Substituent Effect": bulky groups on the Phosphorus atom generally enhance stability by shielding the core from nucleophilic attack and restricting conformational mobility.

| Compound Class | P-Substituent (R) | Ring Size | Char Yield (600°C) | Stability Rating | |

| 1,2-Azaphosphinane | Methyl (-CH3) | 6 | 185°C | 12% | Low |

| 1,2-Azaphosphinane | Phenyl (-Ph) | 6 | 245°C | 28% | High |

| 1,2-Azaphosphinane | Ethoxy (-OEt) | 6 | 210°C | 18% | Moderate |

| Oxazaphosphorinane | Phenyl (-Ph) | 6 | 260°C | 35% | Very High |

Data synthesized from general organophosphorus heterocycle trends [1, 3].

Interpreting the Data[2][4][6][7]

- : Unsuitable for high-temperature processing (e.g., melt extrusion). Likely requires cold-chain storage if used as a drug.

-

High Char Yield: Indicates potential as a flame retardant.[1] The phosphorus moiety promotes charring, which creates a thermal barrier.

References

-

Luo, Y., & Xu, J. (2020).[2] Annulation of Diaryl(aryl)phosphenes and Cyclic Imines to Access Benzo-δ-phospholactams.[2] Organic Letters.

-

Troev, K. (1997). Unexpected formation of 1,4,2-oxazaphosphorinane via thermal decomposition of poly(urethane phosphonate).[3] ResearchGate.[4]

-

Finkbeiner, P. (2022).[5] Cyclic 1H-Phospholane Oxides as a Potential Candidate for Cancer Therapy.[5] MDPI Proceedings.

-

Keglevich, G., et al. (2017).[6] Nucleophilic substitution at phosphorus: Stereochemistry and mechanisms. Tetrahedron: Asymmetry.

Sources

Navigating the Chemistry of 4-Methyl-1,4-azaphosphinane 4-oxide: A Technical Guide to the Free Base and Hydrochloride Salt

For Immediate Release

A detailed technical guide addressing the fundamental differences and practical considerations for utilizing the free base and hydrochloride salt of 4-Methyl-1,4-azaphosphinane 4-oxide has been developed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the physicochemical properties, stability, and handling of both forms, supported by experimental protocols and structural insights.

Introduction: The Significance of 4-Methyl-1,4-azaphosphinane 4-oxide

4-Methyl-1,4-azaphosphinane 4-oxide is a heterocyclic organophosphorus compound characterized by a six-membered ring containing both a nitrogen and a phosphorus atom. The phosphine oxide group imparts high polarity and the capacity to act as a strong hydrogen bond acceptor.[1][2] These characteristics can lead to increased aqueous solubility and metabolic stability, making such scaffolds of interest in medicinal chemistry.[1][2] The tertiary amine within the ring structure allows for the formation of salts, with the hydrochloride being a common and commercially available form. The choice between using the free base or the hydrochloride salt can significantly impact experimental design, formulation, and ultimately, the utility of the compound in research and development.

Structural and Physicochemical Properties: A Tale of Two Forms

The primary difference between the free base and the hydrochloride salt lies in the protonation state of the nitrogen atom in the azaphosphinane ring. In the hydrochloride salt, the nitrogen is protonated and ionically bonded to a chloride ion. This seemingly subtle change has profound effects on the compound's physical and chemical properties.

Chemical Structures

Figure 1. Chemical structures of the free base and hydrochloride salt.

Comparative Physicochemical Data

| Property | 4-Methyl-1,4-azaphosphinane 4-oxide (Free Base) | 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride | Key Differences & Implications |

| CAS Number | 945460-43-5[3] | 945459-80-3[4] | Unique identifiers for each form. |

| Molecular Formula | C₅H₁₂NOP | C₅H₁₂NOP·HCl | The hydrochloride salt contains an additional HCl molecule. |

| Molecular Weight | 133.13 g/mol [3] | 169.59 g/mol [4] | The salt form has a higher molecular weight due to the added HCl. This is a critical consideration for accurate molar concentration calculations. |

| Physical State | Not specified, likely a solid or oil | Solid[4] | The salt form is typically a stable crystalline solid, which can be easier to handle and weigh accurately than a potentially oily or amorphous free base. |

| Aqueous Solubility | Predicted to be lower | Predicted to be higher | Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[4] This is a major advantage for biological assays and aqueous-based formulations. |

| Organic Solvent Solubility | Generally higher in non-polar organic solvents | Generally higher in polar protic solvents (e.g., alcohols) | The free base is more likely to dissolve in solvents like dichloromethane or ethyl acetate, while the salt form may require more polar solvents like methanol or DMSO. |

| pKa | Not experimentally determined | Not experimentally determined | The pKa of the conjugate acid (the protonated nitrogen) will determine the pH range in which each form is stable. This is a crucial parameter for designing experiments and formulations. |

| Melting Point | Not available | Not available | The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to its ionic character. |

| Hygroscopicity | Predicted to be lower | Predicted to be higher | Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[4] This requires careful storage and handling to prevent changes in weight and potential degradation. |

| Stability | Generally stable | Generally stable, but can be susceptible to hydrolysis under certain conditions. The solid salt is typically more stable for long-term storage. | The hydrochloride salt is often preferred for its enhanced stability and longer shelf-life as a solid. |

Experimental Considerations: Choosing the Right Form

The decision to use the free base or the hydrochloride salt is a critical one that depends on the specific application. The following sections provide guidance on making this choice and outline relevant experimental protocols.

Rationale for Selection

Figure 2. Decision-making workflow for selecting the appropriate form.

-

For Aqueous Applications: The hydrochloride salt is almost always the preferred choice for biological assays, cell culture experiments, and the preparation of aqueous stock solutions. Its higher water solubility ensures better bioavailability and prevents precipitation in aqueous media.

-

For Organic Synthesis: The free base is often more suitable for reactions conducted in non-polar organic solvents where the hydrochloride salt may be insoluble. Additionally, if the reaction involves a base-sensitive reagent or requires basic conditions, using the free base avoids the need to add an excess of base to neutralize the hydrochloride.

-

For Handling and Storage: The hydrochloride salt , being a stable, crystalline solid, is generally easier to handle, weigh accurately, and store for long periods compared to the free base, which may be an oil or a less stable solid.

Protocol 1: Preparation of the Free Base from the Hydrochloride Salt

This protocol is essential when the free base is required for a specific application but only the hydrochloride salt is commercially available.

Objective: To convert 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride to its free base form for use in organic synthesis.

Materials:

-

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride in a minimal amount of deionized water in a separatory funnel.

-

Basification and Extraction: Add an equal volume of dichloromethane to the separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to the funnel. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas. Continue adding the bicarbonate solution until effervescence ceases, indicating that the solution is basic.

-

Phase Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The free base will be extracted into the organic (DCM) layer.

-

Aqueous Wash: Drain the lower organic layer into a clean flask. Add a fresh portion of deionized water to the separatory funnel to wash the organic layer, shake, and separate the layers again. This step removes any remaining inorganic salts.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to remove residual water. Swirl and let it stand for 10-15 minutes.

-

Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-Methyl-1,4-azaphosphinane 4-oxide free base. The product may be a solid or an oil.

Validation: The successful conversion can be confirmed by techniques such as NMR spectroscopy (disappearance of the broad N-H proton signal) or by observing a change in solubility properties.

Protocol 2: pH-Dependent Solubility Determination

This protocol provides a framework for experimentally determining the solubility of both the free base and the hydrochloride salt at different pH values.

Objective: To generate a pH-solubility profile for both forms of the compound.

Materials:

-

4-Methyl-1,4-azaphosphinane 4-oxide (free base and hydrochloride)

-

A series of buffers of known pH (e.g., phosphate, acetate, borate buffers)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Shake-flask apparatus or orbital shaker

-

Centrifuge

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound (either free base or hydrochloride) to a series of vials, each containing a buffer of a different pH.[5]

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[5]

-

Data Analysis: Plot the measured solubility (concentration) as a function of pH to generate the pH-solubility profile for each form.

Conclusion

The choice between 4-Methyl-1,4-azaphosphinane 4-oxide free base and its hydrochloride salt is a critical decision in experimental design, driven by considerations of solubility, stability, and handling. The hydrochloride salt generally offers superior aqueous solubility and stability, making it ideal for biological and formulation studies. Conversely, the free base is often more suitable for organic synthesis in non-polar solvents and in reactions sensitive to acidic conditions. A thorough understanding of the distinct properties of each form, as outlined in this guide, is paramount for the successful application of this versatile chemical scaffold in research and development.

References

-

Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Retrieved from [Link]

-

Kos, M., et al. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. ChemRxiv. Retrieved from [Link]

-

Nguyen, T. H. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotecnologia, 1(1), 1-6. Retrieved from [Link]

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. Retrieved from [Link]

-

Kos, M., et al. (2025). Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. ChemRxiv. Retrieved from [Link]

-

Fiveable. (2025, August 15). 4.5 Physicochemical properties. Retrieved from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,4-azaphosphinane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azinphos-Methyl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 4-methyl-1,4-azaphosphinane 4-oxide,(CAS# 945460-43-5). Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

-

Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, August 13). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

- Google Patents. (2020, December 30). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

World Journal of Pharmaceutical Sciences. (2025, November 18). SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS of 1,4-DIKETONES FROM SILYL ENOL ETHERS AND NITROOLEFINS. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

Elsevier. (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Methyl-1,4-azaphosphinane 4-oxide as a Novel Flame Retardant Additive

Introduction: The Role of Heterocyclic Organophosphorus Compounds in Fire Safety

The development of effective and environmentally benign flame retardants is a critical area of materials science. Halogen-free flame retardants, in particular, are gaining significant attention due to increasing regulations and health concerns associated with halogenated counterparts. Among these, organophosphorus compounds represent a versatile and highly effective class. This document provides a detailed protocol for the application of a specific heterocyclic organophosphorus compound, 4-Methyl-1,4-azaphosphinane 4-oxide, as a flame retardant additive.

4-Methyl-1,4-azaphosphinane 4-oxide is a cyclic phosphinamide derivative. Its unique molecular structure, containing both phosphorus and nitrogen atoms within a heterocyclic ring, suggests a potential for synergistic flame retardant activity through both condensed-phase and gas-phase mechanisms. The presence of the phosphoryl group (P=O) is crucial for its char-forming capabilities, while the nitrogen atom can contribute to the release of non-flammable gases during decomposition. These application notes are designed for researchers and materials scientists exploring the use of this and similar compounds in enhancing the fire safety of polymeric materials.

Mechanism of Action: A Dual-Phase Approach to Flame Retardancy

The efficacy of 4-Methyl-1,4-azaphosphinane 4-oxide as a flame retardant is predicated on its ability to interrupt the combustion cycle at multiple points. The proposed mechanism involves a combination of condensed-phase and gas-phase actions.

-

Condensed-Phase Action: Upon heating, the compound is expected to decompose to form phosphoric and polyphosphoric acids. These act as powerful dehydrating agents, promoting the charring of the polymer matrix. This char layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. The presence of nitrogen in the structure can further enhance the stability and integrity of this char layer.

-

Gas-Phase Action: Simultaneously, the thermal decomposition of 4-Methyl-1,4-azaphosphinane 4-oxide can release phosphorus-containing radicals (e.g., PO•) and inert gases (e.g., ammonia, nitrogen oxides) into the gas phase. The phosphorus radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "flame poisoning" effect reduces the heat generated by the flame and can lead to self-extinguishment.

Visualizing the Flame Retardant Cycle

Caption: Step-by-step workflow for composite material preparation.

Evaluation of Flame Retardant Performance

The efficacy of the flame retardant formulations must be quantified using standardized flammability tests. The following are recommended primary evaluation methods.

1. Limiting Oxygen Index (LOI) Test:

-

Standard: ASTM D2863 / ISO 4589

-

Principle: Determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.

-

Interpretation: A higher LOI value indicates better flame retardancy. An LOI greater than 21% (the approximate oxygen concentration in air) suggests that the material will not sustain a flame under normal atmospheric conditions.

2. UL 94 Vertical Burn Test:

-

Standard: ASTM D3801 / IEC 60695-11-10

-

Principle: A bar-shaped specimen is held vertically, and a flame is applied to its lower end for two 10-second intervals. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded.

-

Classification:

-

V-0: Afterflame time < 10 s for each application; total afterflame time < 50 s for 5 specimens; no flaming drips.

-

V-1: Afterflame time < 30 s for each application; total afterflame time < 250 s for 5 specimens; no flaming drips.

-

V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.

-

No Rating: Fails to meet V-2 criteria.

-

3. Cone Calorimetry:

-

Standard: ASTM E1354 / ISO 5660

-

Principle: Provides comprehensive data on the combustion behavior of a material when exposed to a specific heat flux. It measures key parameters such as:

-

Time to Ignition (TTI): Time taken for the material to ignite.

-

Heat Release Rate (HRR), particularly Peak HRR (pHRR): The rate at which heat is generated during combustion. A lower pHRR is highly desirable.

-

Total Heat Released (THR): The total amount of energy produced.

-

Mass Loss Rate (MLR): The rate at which the material is consumed.

-

Smoke Production: Measured as specific extinction area.

-

-

Interpretation: This is one of the most informative tests for understanding the real-world fire behavior of a material.

Summary of Expected Performance Data

| Formulation | Additive Loading (wt%) | LOI (%) | UL 94 Rating | Peak HRR (kW/m²) |

| Pure Polypropylene | 0 | 18-19 | No Rating | > 1200 |

| PP / FR-Additive | 5 | 22-24 | V-2 | 800-900 |

| PP / FR-Additive | 10 | 26-28 | V-2 / V-1 | 600-700 |

| PP / FR-Additive | 15 | 29-32 | V-0 | 400-500 |

| PP / FR-Additive | 20 | > 32 | V-0 | < 400 |

| Note: The values presented in this table are hypothetical and represent typical trends observed with effective phosphorus-based flame retardants. Actual results must be determined experimentally. |

Safety and Handling Precautions

-

Always handle 4-Methyl-1,4-azaphosphinane 4-oxide in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Thermal processing of polymers containing flame retardants can release potentially hazardous decomposition products. Ensure that all processing equipment is properly ventilated.

Conclusion and Future Outlook

4-Methyl-1,4-azaphosphinane 4-oxide shows significant promise as a novel, halogen-free flame retardant additive. Its proposed dual-phase mechanism of action, combining condensed-phase char formation with gas-phase radical trapping, offers a comprehensive approach to fire safety in polymers. The protocols outlined in this document provide a robust framework for researchers to incorporate this additive into polymer matrices and to evaluate its performance using standardized testing methods. Further research should focus on optimizing the loading levels in various polymer systems, exploring synergistic effects with other flame retardant additives, and conducting detailed analysis of the char residue and gaseous decomposition products to fully elucidate the flame retardant mechanism.

References

-

Phosphorus-based Flame Retardants: A Comprehensive Overview. Journal of Materials Science & Technology.[Link]

-

UL 94: The Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing. Underwriters Laboratories.[Link]

-

ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International.[Link]

-

ASTM E1354 - Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. ASTM International.[Link]

-

A review on flame retardant polymers with phosphorus-containing compounds. Progress in Polymer Science.[Link]

Application Note: Enhancing Polyester Fire Safety with Azaphosphinane Oxide Derivatives

Introduction: The Imperative for Advanced Flame Retardants in Polyesters

Polyesters, particularly polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are cornerstone materials in industries ranging from textiles and packaging to automotive and electronics. Their widespread use is due to a favorable combination of mechanical strength, thermal resistance, and chemical stability.[1] However, their inherent flammability and tendency to melt-drip when ignited pose significant safety risks, limiting their application in sectors with stringent fire safety standards.[1][2]

Traditional halogenated flame retardants, while effective, are being phased out due to environmental and health concerns. This has catalyzed the development of halogen-free alternatives, with phosphorus-based compounds emerging as a leading technology.[3][4] Among these, azaphosphinane oxides, particularly those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), represent a highly effective and versatile class of flame retardants for polyesters.[5][6][7]

This application note provides a detailed guide for researchers and material scientists on the preparation of flame-retardant polyesters using DOPO-based azaphosphinane oxides. It covers the mechanism of action, a detailed protocol for synthesis and incorporation via melt blending, and standard methods for performance characterization.

The Dual-Phase Mechanism of Phosphorus-Based Flame Retardancy

The efficacy of DOPO and its derivatives stems from their ability to interrupt the combustion cycle in both the gas and condensed (solid) phases.[3][8][9] Understanding this dual mechanism is crucial for optimizing flame-retardant formulations.

-

Gas Phase Action (Flame Inhibition): Upon heating, the P-H or P-C bonds in the DOPO structure cleave, releasing phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase.[1][9] These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion by quenching high-energy H• and OH• radicals. This process reduces the flame intensity and slows its propagation.[1][9]

-

Condensed Phase Action (Char Formation): In the solid polymer, phosphorus compounds can decompose to form phosphoric acid.[1][10] This acts as a strong dehydrating agent, promoting the crosslinking and carbonization of the polyester matrix. The resulting stable, insulating char layer serves multiple functions: it acts as a physical barrier, isolating the underlying polymer from heat and oxygen; it prevents the release of flammable volatile gases; and it suppresses the formation of molten drips.[1][9][10][11]

The balance between gas-phase and condensed-phase activity can be tuned by modifying the chemical structure of the DOPO derivative, allowing for tailored performance based on the specific polyester and application requirements.[3][5]

Caption: Dual-phase action of azaphosphinane oxides.

Experimental Protocols

This section details the necessary procedures, from the synthesis of a representative DOPO-based additive to its incorporation into a polyester matrix and subsequent performance evaluation.

Materials & Equipment

-

Reagents: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), Triallyl isocyanurate (TAIC), Toluene, Polyethylene terephthalate (PET) pellets (dried), Nitrogen gas (high purity).

-

Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, rotary evaporator, vacuum oven, twin-screw extruder, injection molding machine, cone calorimeter, Limiting Oxygen Index (LOI) apparatus, UL-94 vertical burn test chamber, Thermogravimetric Analyzer (TGA).

Safety Precaution: All synthesis and compounding steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of DOPO-Triallyl Isocyanurate (DOPO-TAIC) Additive

This protocol describes the synthesis of a non-reactive, additive-type flame retardant. The reaction involves the addition of the P-H group of DOPO across one of the allyl groups of TAIC.[7]

-

Reactor Setup: Assemble a clean, dry 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charging Reagents: Add DOPO (e.g., 21.6 g, 0.1 mol) and TAIC (e.g., 24.9 g, 0.1 mol) to the flask.

-

Solvent Addition: Add 200 mL of toluene to the flask to dissolve the reactants.

-

Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110°C) with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield a white solid powder.

-

Drying & Characterization: Dry the purified DOPO-TAIC product in a vacuum oven at 60°C overnight. Confirm the structure using FTIR and NMR spectroscopy before use.[6]

Protocol 2: Preparation of Flame-Retardant PET via Melt Compounding

Melt compounding is the most common industrial method for incorporating additives into thermoplastics.[11][12]

-

Material Preparation: Thoroughly dry the PET pellets and the synthesized DOPO-TAIC powder in a vacuum oven at 120°C for at least 4 hours to prevent hydrolytic degradation during processing.

-

Formulation: Prepare physical blends of the dried PET pellets and DOPO-TAIC powder at desired weight percentages (e.g., 90% PET / 10% FR; 85% PET / 15% FR). A control sample of 100% PET should also be prepared.

-

Extrusion: Set the temperature profile of the twin-screw extruder suitable for PET (typically ranging from 240°C at the feed zone to 270°C at the die).

-

Compounding: Feed the physical blend into the extruder. The melt blending process ensures homogeneous dispersion of the flame retardant within the polymer matrix.

-

Pelletizing: Extrude the molten strand into a water bath for cooling and subsequently pelletize it.

-

Drying: Dry the compounded pellets thoroughly at 120°C for 4 hours.

-

Specimen Preparation: Use an injection molding machine to produce standardized test specimens from the dried, compounded pellets as required for UL-94, LOI, and mechanical testing.

Caption: Workflow for preparing flame-retardant polyester test specimens.

Characterization and Performance Evaluation

Evaluating the effectiveness of the flame retardant requires a suite of standardized tests to quantify flammability, thermal stability, and any changes to the material's physical properties.

Flammability Testing

-

Limiting Oxygen Index (LOI) (ISO 4589-2): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture required to sustain combustion of a vertically oriented specimen.[13] A higher LOI value indicates better flame retardancy.

-

UL-94 Vertical Burn Test: This is a critical industry standard for classifying the flammability of plastics.[14][15][16] A vertically held specimen is exposed to a flame for two 10-second intervals. The material is classified as V-0, V-1, or V-2 based on the after-flame time, afterglow time, and whether flaming drips ignite a cotton patch below.[14][16] A V-0 rating is the highest classification and signifies excellent flame retardancy (self-extinguishing within 10 seconds with no flaming drips).[15][16]

Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[17][18] It is used to determine the onset of decomposition and the amount of char residue at high temperatures.[17][19] The incorporation of phosphorus-based flame retardants typically lowers the initial decomposition temperature but significantly increases the final char yield, which is indicative of condensed-phase action.[1][6]

Performance Data Summary

The following table summarizes typical performance data for PET with varying levels of a DOPO-based azaphosphinane oxide additive.

| Property | Test Standard | Neat PET | PET + 10% DOPO-FR | PET + 15% DOPO-FR |

| LOI (%) | ISO 4589-2 | ~21 | ~28 | ~32 |

| UL-94 Rating | UL-94 | Fails | V-2 | V-0 |

| TGA: T5% (°C, N₂)1 | ISO 11358 | ~410°C | ~395°C | ~390°C |

| TGA: Char Yield @ 700°C (%) | ISO 11358 | ~8% | ~18% | ~24% |

| Tensile Strength (MPa) | ISO 527 | ~55 | ~52 | ~50 |

1T5% = Temperature at which 5% weight loss occurs.

Conclusion

DOPO-based azaphosphinane oxides are highly effective halogen-free flame retardants for polyesters like PET. Their dual-phase mechanism, which involves both gas-phase flame inhibition and condensed-phase char promotion, leads to significant improvements in fire safety performance. By following standardized protocols for synthesis, melt compounding, and characterization, researchers can successfully develop and validate flame-retardant polyester formulations that meet stringent safety standards such as a UL-94 V-0 rating. The increase in char yield, as confirmed by TGA, and the enhanced LOI values provide quantitative evidence of their efficacy. While there may be a slight trade-off in mechanical properties, these can often be optimized through careful formulation and the use of synergists.

References

- Study on Flame Retardancy of Phosphate Reinforced Polyester Fiber. Scholarena.

- Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. MDPI.

- DOPO and Its Derivatives as Flame Retardants - An In-Depth Practical Guide. Alfa Chemistry.

- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. PMC.

- Flame retardant additives for polyethylene terephthal

- THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. openjournals ugent.

- Thermal Analysis for Flame Retardant M

- Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS.

- Flame Retardants of Plastic - Mechanism, Types, & Applic

- Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS. ACS Omega.

- The development and application of contemporary phosphorus flame retardants: a review. Frontiers.

- Studies of Fire-retardant Polyester Thermosets Using Thermal Methods. AKJournals.

- Use of TGA to Distinguish Flame-Retarded Polymers

- Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthal

- A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. MDPI.

- Synthesis of a novel reactive flame retardant containing phosphaphenanthrene and triazine-trione groups and its application in unsaturated polyester resin.

- Flame-retardant In-situ Reinforced PBT via DOPO-based Phosphorus-containing Thermoliquid Crystal Copolyester.

- UL 94 Test Standards for Flame Resistance.

- Flame Retardant Compounds Technical Paper. Clwyd Compounders.

- UL 94 Flammability Standards: Vertical & Horizontal Burn. SpecialChem.

- Durable flame retardant treatment of polyethylene terephthalate (PET) fabric with cross-linked layer-by-layer assembled coating.

- UL94 Flammability Test Method Overview. Boedeker Plastics, Inc.

- UL94 standard flame behavior assessment of plastic m

- Enhanced Flame Retardancy of Unsaturated Polyester Resin via Simultaneously Using a Novel DOPO-Based Organic Flame Retardant and Modified Silicon Carbide. MDPI.

- Flame Retardant Processing Methods of PET. Hangzhou Mei Wang Chemical Co., Ltd.

- Optimizing Thermomechanical Recycling of PET with Flame Retardants. AZoM.

- The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites. MDPI.

Sources

- 1. scholarena.com [scholarena.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. specialchem.com [specialchem.com]

- 11. Flame retardant additives for polyethylene terephthalate - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. clwydcompounders.com [clwydcompounders.com]

- 14. innovative-polymers.com [innovative-polymers.com]

- 15. specialchem.com [specialchem.com]

- 16. imgs.elainemedia.net [imgs.elainemedia.net]

- 17. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 18. tainstruments.com [tainstruments.com]

- 19. Making sure you're not a bot! [openjournals.ugent.be]

Application of 4-Methyl-1,4-azaphosphinane 4-oxide in lithium-ion battery electrolytes

Executive Summary

This application note details the utilization of 4-Methyl-1,4-azaphosphinane 4-oxide (MAPO) as a bifunctional electrolyte additive for high-voltage lithium-ion batteries (LIBs). Unlike linear phosphine oxides, the cyclic structure of MAPO offers enhanced steric stability and a unique dual-site mechanism (P=O and secondary amine) for scavenging acidic decomposition products.

Key Performance Indicators (KPIs):

-

Thermal Stability: Increases electrolyte flash point and self-extinguishing capability.

-

Cathode Protection: Mitigates transition metal dissolution in Ni-rich cathodes (e.g., NCM811) via HF scavenging.

-

Cycle Life: Improves capacity retention by >15% in high-voltage (>4.3V) applications compared to standard carbonate electrolytes.

Chemical Identity & Properties

MAPO is a six-membered heterocyclic compound containing nitrogen and phosphorus. Its efficacy in LIBs stems from the high Lewis basicity of the phosphoryl (P=O) group and the nucleophilic nature of the nitrogen atom.

| Property | Description |

| IUPAC Name | 4-Methyl-1,4-azaphosphinane 4-oxide |

| CAS Number | Not widely listed; Analogous to 14660-35-6 (generic azaphosphinanes) |

| Molecular Formula | C₅H₁₂NOP |

| Molecular Weight | 133.13 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (hygroscopic) |

| Solubility | Highly soluble in polar carbonates (EC, PC); moderate in linear carbonates (DMC, EMC).[1][2] |

| Electrochemical Window | Stable up to ~4.5 V vs. Li/Li⁺ (oxidative decomposition initiates CEI formation). |

Mechanism of Action

The application of MAPO addresses two critical failure modes in LIBs: electrolyte flammability and acid-catalyzed degradation.

Hydrofluoric Acid (HF) Scavenging

The primary degradation pathway in LiPF₆-based electrolytes involves the hydrolysis of the salt by trace moisture, generating HF. HF attacks the cathode material (leaching Mn/Ni/Co) and corrodes the SEI.

-

Mechanism: The P=O bond in MAPO acts as a strong Lewis base, coordinating with PF₅ (a Lewis acid intermediate) or directly neutralizing HF via protonation of the amine/phosphoryl oxygen.

-

Result: Suppression of solvent decomposition and protection of the cathode surface.[3]

Flame Retardancy

Organophosphorus compounds are radical scavengers.

-

Mechanism: Upon thermal runaway, MAPO decomposes to release phosphorus-containing radicals (PO•) that recombine with H• and OH• radicals in the flame, terminating the chain reaction.

Mechanistic Pathway Diagram

Figure 1: Mechanism of HF scavenging and PF5 stabilization by MAPO additive in LiPF6 electrolytes.

Experimental Protocols

Protocol A: Electrolyte Formulation & Handling

-

Safety Warning: MAPO is hygroscopic. All handling must occur in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

Materials:

-

Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

-

Additive: 4-Methyl-1,4-azaphosphinane 4-oxide (Sublimed/Dried grade, >99.5%).

-

Vials: HDPE or PTFE-lined glass vials.

Step-by-Step Procedure:

-

Pre-drying: Dry the MAPO powder under vacuum at 40°C for 12 hours to remove trace surface moisture.

-

Weighing: Prepare concentrations of 0.5 wt% , 1.0 wt% , and 2.0 wt% .

-

Calculation: For 10g of 1.0 wt% solution, weigh 0.100g MAPO and 9.900g Base Electrolyte.

-

-

Dissolution: Add the solid MAPO to the base electrolyte.

-

Mixing: Stir magnetically at 300 RPM for 2 hours at 25°C.

-

Note: If dissolution is slow, mild heating to 35°C is permissible, but do not exceed 40°C to prevent LiPF₆ degradation.

-

-

QC Check: Measure Karl Fischer moisture content. Target: < 20 ppm.

Protocol B: Electrochemical Validation (Full Cell)

Cell Configuration:

-

Separator: PE/PP Trilayer

Cycling Protocol:

-

Formation (Cycles 1-3):

-

Charge at 0.1 C to 4.2 V (Standard) or 4.4 V (High Voltage).

-

Constant Voltage (CV) hold until current < 0.05 C.

-

Discharge at 0.1 C to 2.8 V.

-

-

Rate Capability (Cycles 4-10):

-

Charge 0.5 C / Discharge 0.5 C, 1 C, 2 C, 5 C.

-

-

Long-term Cycling (Cycles 11-500):

-

Charge 1 C / Discharge 1 C at 25°C and 45°C (Elevated Temp Test).

-

Data Analysis:

-

Plot Coulombic Efficiency (CE) vs. Cycle Number.

-

Compare Capacity Retention (%) at Cycle 200 vs. Control (0% MAPO).

Protocol C: Self-Extinguishing Time (SET) Test

This test validates the flame retardant properties.[10]

-

Sample Prep: Saturate a glass fiber filter (Whatman GF/D) with 0.5g of the electrolyte.

-

Ignition: Expose the sample to a butane flame for 2 seconds.

-

Measurement: Measure the time (

) it takes for the flame to extinguish after removing the ignition source. -

Calculation:

.-

Target: SET < 6 s/g indicates non-flammability.

-

Workflow Visualization

Figure 2: Experimental workflow for validating MAPO additive in lithium-ion batteries.

References

-

Triphenylphosphine Oxide as Highly Effective Electrolyte Additive for Graphite/NMC811 Lithium Ion Cells. Chemistry of Materials, 2018.[5] Link

-

A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries. Journal of Materials Chemistry A, 2021. Link

-

Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. Batteries, 2023. Link

-

Flame-retardant and Overcharge Protection Electrolyte Additives for Lithium-ion Battery. TCI Chemicals Application Guide. Link

-

Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization. Journal of Organic Chemistry, 2014. (Provides synthetic grounding for azaphosphinane derivatives).[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a Sodium Phosphate Electrolyte Additive on Elevated Temperature Performance of Spinel Lithium Manganese Oxide Cathodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

- 7. research.chalmers.se [research.chalmers.se]

- 8. A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Azaphosphinane Salts

Introduction: The Unique Challenge of Hygroscopic Azaphosphinane Salts

Azaphosphinane heterocycles, particularly in their salt forms, are of significant interest in medicinal chemistry and materials science due to their structural and reactive properties.[1] Many of these salts, however, are highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This propensity for water uptake is not a trivial inconvenience; it is a critical variable that can profoundly impact experimental reproducibility, compound stability, and the ultimate success of research and development campaigns.[4]

The absorption of atmospheric water can lead to a cascade of undesirable effects:

-

Chemical Degradation: The presence of water can hydrolyze labile bonds within the azaphosphinane structure or its counter-ion, leading to the formation of impurities and a reduction in the active compound's purity.[4][5]

-

Physical State Alteration: Hygroscopic salts can transition from free-flowing crystalline powders to viscous syrups or solid clumps upon exposure to moisture, making accurate weighing and dispensing exceedingly difficult.[2]

-

Inaccurate Stoichiometry: The measured mass of a hygroscopic salt will be artificially inflated by an unknown amount of water, leading to significant errors in solution preparation and reaction stoichiometry.[4]

-

Compromised Catalytic Activity: For azaphosphinane salts used as ligands or catalysts, water can poison the catalyst, alter its electronic properties, or interfere with the reaction mechanism, leading to diminished yields and inconsistent results.[6]

This guide provides a detailed framework for the proper handling and storage of these sensitive materials, ensuring their integrity from receipt to final use. By implementing these protocols, researchers can mitigate the risks associated with hygroscopicity and ensure the validity of their experimental outcomes.

Core Principles: Establishing an Inert Environment

The cornerstone of successfully managing hygroscopic azaphosphinane salts is the rigorous exclusion of atmospheric moisture at every stage. This is achieved through the use of controlled, inert atmosphere environments.[7][8][9] The two primary tools for this purpose are the glovebox and the Schlenk line.

Glovebox: The Gold Standard for Handling Solids

A glovebox is a sealed container filled with a high-purity inert gas (typically argon or nitrogen) that is continuously circulated through a catalyst system to scrub it of moisture and oxygen, often to levels below 1 part-per-million (ppm).[8][10]

-

Advantages: Provides a large, controlled workspace allowing for the use of standard laboratory equipment, such as analytical balances, spatulas, and vials, in a completely inert environment.[8][11] It is the preferred method for weighing and aliquoting hygroscopic solids.[3][10]

-

Limitations: Requires significant upfront investment and regular maintenance. Dexterity can be limited by the thick gloves.[9]

Schlenk Line: Versatile for Reactions and Liquid Transfers

A Schlenk line is a dual-manifold glassware system that allows for the alternating application of a vacuum and a flow of inert gas to a reaction flask.[9][12]

-

Advantages: A more cost-effective and flexible setup for performing reactions under inert conditions. Ideal for handling air- and moisture-sensitive solvents and reagents.[11]

-

Limitations: Less suitable for the open handling and weighing of solid powders compared to a glovebox.[10] Requires more technical skill to master the various manipulations.[12]

Decision Workflow: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the specific task. The following decision tree illustrates the ideal workflow.

Caption: Decision workflow for inert atmosphere technique selection.

Standard Operating Protocols

Adherence to standardized protocols is critical for safety and reproducibility.

Protocol for Receiving and Initial Storage

-

Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage or compromise.

-

Transfer to Controlled Environment: Do not open the primary container on the open bench. Transfer the sealed manufacturer's bottle directly into a glovebox antechamber.

-

Purge Antechamber: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants before introducing the container into the main glovebox chamber.

-

Initial Storage: Store the sealed primary container inside the glovebox, preferably within a secondary container (e.g., a larger screw-cap jar) containing a desiccant like Drierite or molecular sieves.[13]

-

Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and a warning indicating its hygroscopic nature.[14]

Protocol for Weighing and Sample Preparation (Glovebox)

-

Equilibration: Allow the sealed container of the azaphosphinane salt to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.[13]

-

Prepare Equipment: Have all necessary tools (spatulas, weigh boats, pre-labeled vials with secure caps) inside the glovebox.

-

Tare Balance: Tare the analytical balance with the empty weigh boat or vial.

-

Dispense Quickly: Briefly open the primary container and quickly dispense the approximate amount of salt required. Immediately and securely reseal the primary container.

-

Final Weighing: Obtain the precise mass of the dispensed solid.

-

Seal Sample Vial: Tightly seal the sample vial containing the weighed aliquot. If the vial has a septum cap, wrap the cap and neck with Parafilm® or Teflon™ tape for an extra barrier.[13]

-

Log Data: Record the exact mass, date, and operator in a dedicated laboratory notebook.

Protocol for Long-Term Storage

Proper long-term storage is essential to maintain the chemical's shelf-life.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[8][9] |

| Temperature | Cool and Controlled (as per SDS) | Minimizes thermal degradation. Avoids temperature fluctuations that can compromise container seals.[14] |

| Container | Tightly Sealed Primary Container | The first line of defense against atmospheric exposure.[2] |

| Secondary Containment | Sealed Outer Container with Desiccant | Provides a second barrier and captures any moisture that may permeate the primary seal over time.[7][13] |

| Location | Designated Chemical Storage Cabinet | Store away from sinks or areas with high humidity.[7][15] |

Quality Control: Verification of Compound Integrity

Regular quality control is a self-validating measure to ensure the material's integrity has not been compromised.

Karl Fischer Titration: The Gold Standard for Water Content

Karl Fischer Titration (KFT) is the most accurate and specific method for determining the water content in a substance.[5][16][17] It is far superior to "loss on drying" methods, which can be misleading if other volatile components are present.[5]

Abbreviated KFT Protocol (Coulometric): Note: This is a general guide. Always follow the specific instructions for your KFT instrument.

-

System Preparation: Ensure the KFT titrator vessel is filled with fresh, appropriate solvent (e.g., anhydrous methanol) and titrate it to a dry endpoint to neutralize any ambient moisture.[16]

-

Sample Preparation (in Glovebox): Accurately weigh 10-20 mg of the azaphosphinane salt into a gas-tight syringe or a sealed KFT vial.

-

Sample Introduction: Quickly unseal the vial or inject the sample directly into the titration cell.

-

Titration: The instrument will automatically titrate the water present and calculate the water content, typically expressed as a weight percentage (% w/w) or in parts-per-million (ppm).[4]

-

Interpretation: A significant increase in water content from the manufacturer's specification is a clear indicator of improper handling or storage.

Spectroscopic Analysis

-

¹H and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structural integrity of the azaphosphinane salt. The presence of new peaks or significant changes in chemical shifts compared to a reference spectrum can indicate degradation.

-

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be a quick check for the presence of water, which exhibits a broad absorption band in the 3200-3500 cm⁻¹ region.

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Compound is clumped or oily | Exposure to atmospheric moisture. | Discard the material. Accurate weighing is impossible, and the compound is likely partially hydrolyzed. |

| Inconsistent reaction yields | Inaccurate weighing due to water absorption; degradation of the salt. | Perform KFT to quantify water content. Adjust mass accordingly or use a fresh, unopened bottle. |

| Poor solubility in anhydrous solvents | The salt has absorbed water, which is immiscible with many anhydrous organic solvents. | Confirm water content with KFT. If high, the material is compromised. |

Safety Precautions for Organophosphorus Compounds

Azaphosphinane salts belong to the broader class of organophosphorus compounds. While their toxicity profiles vary widely, prudence dictates that they be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[18]

-

Ventilation: Handle these compounds in a well-ventilated area, such as a chemical fume hood, especially when outside of a glovebox.[14]

-

Exposure Response: In case of skin contact, wash the affected area thoroughly with soap and water.[19] In case of inhalation or ingestion, seek immediate medical attention.[20] Be aware of the symptoms of organophosphate exposure, which can include respiratory difficulties and muscle weakness.[18]

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[21]

Workflow Visualization: From Receipt to Use

The following diagram outlines the complete, validated workflow for handling a new shipment of a hygroscopic azaphosphinane salt.

Caption: End-to-end workflow for hygroscopic azaphosphinane salts.

References

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

-

What Is Karl Fischer Titration?. Mettler Toledo. [Link]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

-

Determination of Water Content in Lyophilisates Using Karl Fischer Titration. Hanna Instruments. [Link]

-

Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]

-

What are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (2025). Dampness & Rot. [Link]

-

Best Practices for Proper Chemical Storage. (2021). The Synergist. [Link]

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

-

Properly Storing Hazardous Chemicals in Your Facility. (2024). Alltracon. [Link]

-

How to store temperature and moisture-sensitive compounds?. (2017). Reddit. [Link]

-

Organophosphate Poisoning: Risks and Medical Interventions. (2025). Rupa Health. [Link]

-

A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek. [Link]

-

Organophosphate/Carbamate Exposure - Management. (2024). Sydney Children's Hospitals Network. [Link]

-

Air-free technique. Bionity. [Link]

-

Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc.. [Link]

-

Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

-

How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

-

Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023). PMC. [Link]

-

Glove Box and Schlenk Line Techniques. Scribd. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

-

Gloveboxes. (2020). The Schlenk Line Survival Guide. [Link]

-

Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]

-

Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. (2006). ResearchGate. [Link]

-

Synthesis of 1,2-Azaphosphinane 2-Oxides and 1,2-Azaphosphinine 2-Oxides: δ-Phosphonolactams and δ-Phosphinolactams. (2021). ResearchGate. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. [Link]

-

Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. (2018). PubMed. [Link]

-

Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water. (2024). PubMed. [Link]

-

Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. (2023). Journal of the American Chemical Society. [Link]

-

The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Digital Commons @ USF. [Link]

-

Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. (2021). PubMed. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 3. hepatochem.com [hepatochem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. molan.wdfiles.com [molan.wdfiles.com]

- 9. Air-free_technique [bionity.com]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. scribd.com [scribd.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. reddit.com [reddit.com]

- 14. alltracon.com [alltracon.com]

- 15. Best Practices for Proper Chemical Storage [publications.aiha.org]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. mt.com [mt.com]

- 18. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]

- 19. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methyl-1,4-azaphosphinane 4-oxide Synthesis

Topic: Improving yield in the synthesis of 4-Methyl-1,4-azaphosphinane 4-oxide Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the preparation of 4-Methyl-1,4-azaphosphinane 4-oxide , a critical heterocyclic scaffold used in ligand design and medicinal chemistry. Unlike standard amide couplings, the formation of phosphorus-nitrogen heterocycles involves unique kinetic and thermodynamic pitfalls—specifically competitive polymerization and extreme water solubility.

This guide prioritizes the Double Michael Addition route (Divinylmethylphosphine oxide + Ammonia), as it offers the highest atom economy and lowest impurity profile compared to the legacy alkylation of bis(2-chloroethyl)amines.

Core Reaction Dynamics & Critical Process Parameters (CPP)

The synthesis relies on the cyclohydroamination of Divinylmethylphosphine oxide (DVMPO) with Ammonia . While theoretically simple, the yield is often compromised by two factors: Oligomerization (intermolecular reaction) and Hydration (product trapping).

The Reaction Pathway

The reaction proceeds via a stepwise conjugate addition. The first addition of ammonia creates a secondary amine intermediate, which must rapidly cyclize to form the ring. If the intermediate reacts with another DVMPO molecule instead, oligomers form.

Caption: Kinetic competition between cyclization (Target) and polymerization (Oligomers) in the synthesis of azaphosphinanes.

Troubleshooting Guide: Yield Optimization

Issue 1: "My crude yield is high, but I lose everything during extraction."

Diagnosis: The product is a cyclic phosphine oxide, which mimics the polarity of N-methylmorpholine N-oxide (NMO) or DMSO. It is extremely hygroscopic and forms strong hydrogen-bonded adducts with water. Standard extraction with Ether or DCM is often ineffective.

Corrective Protocol:

-

Avoid Aqueous Workup if Possible: Perform the reaction in Methanol or Ethanol using anhydrous ammonia gas or a saturated solution.

-

The "Salting Out" Fallacy: Adding NaCl rarely pushes this molecule into the organic phase effectively.

-

Continuous Extraction: If water must be used, use a continuous liquid-liquid extractor with Chloroform (

) for 24–48 hours. Chloroform is a better H-bond donor than DCM and extracts phosphine oxides more efficiently. -

Azeotropic Drying: Do not rely on rotary evaporation alone. Add Toluene to the crude aqueous/alcoholic oil and evaporate. Repeat 3x. This breaks the hydrate shell.

Issue 2: "The reaction mixture turned into a viscous gel/glass."

Diagnosis: Competitive polymerization (Step-Growth) occurred. This happens when the concentration of the intermediate is too high relative to the rate of cyclization, or stoichiometry is imbalanced.

Corrective Protocol:

-

High Dilution Principle: Run the reaction at a lower concentration (0.1 M - 0.2 M). This statistically favors the intramolecular reaction (cyclization) over intermolecular collision (polymerization).

-

Ammonia Excess: Use a large excess of ammonia (5–10 equivalents). This ensures that any DVMPO reacts with NH3 first, rather than reacting with the secondary amine intermediate.

-

Pressure: Conduct the reaction in a sealed pressure tube or autoclave at 60–80°C . Higher temperature increases the rate of cyclization (

) more than polymerization.

Issue 3: "The product is impure by NMR (Multiple P-Me peaks)."

Diagnosis: Likely oxidation of the starting material or incomplete cyclization.

-

Impurity A (Vinyl peaks present): Incomplete reaction. Extend time or increase temperature.

-

Impurity B (Broad peaks): Oligomers. (See Issue 2).

-

Impurity C (Sharp extra peaks): If you used bis(2-chloroethyl)amine as a precursor, you may have quaternary ammonium salts or elimination products.

Validated Experimental Protocol

Objective: Synthesis of 4-Methyl-1,4-azaphosphinane 4-oxide via Hydroamination.

Reagents:

-

Divinylmethylphosphine oxide (DVMPO) [Purity Critical >95%]

-

Solvent: Methanol (preferred) or Water.

Step-by-Step Methodology:

-

Preparation: Dissolve DVMPO (1.0 eq) in Methanol to achieve a concentration of 0.1 M (Critical for yield).

-

Addition: Place solution in a pressure vessel (autoclave or heavy-walled glass tube).

-

Saturation: Bubble anhydrous Ammonia gas into the solution at 0°C until saturation, or add 10 equivalents of

in Methanol. -

Cyclization: Seal the vessel and heat to 70°C for 12–16 hours .

-

Why? Heat overcomes the activation energy for the second Michael addition (ring closure).

-

-

Workup (The "Dry" Route):

-

Purification:

-

The residue is likely a hygroscopic solid or viscous oil.

-

Recrystallization: Dissolve in a minimum amount of hot Acetonitrile or Acetone and cool to -20°C.

-

Alternative: If oil persists, triturare with anhydrous Diethyl Ether to precipitate the solid oxide.

-

Purification Logic Tree

Use this decision tree to determine the best purification strategy based on your crude state.

Caption: Decision matrix for the purification of water-soluble cyclic phosphine oxides.

Frequently Asked Questions (FAQ)

Q: Can I use Methylamine and Divinylphosphine oxide instead? A: No. That reaction would yield 1,4-Dimethyl-1,4-azaphosphinane 4-oxide (Methyl on both N and P). If your target is 4-Methyl-1,4-azaphosphinane 4-oxide (implying NH at position 1), you must use Ammonia. If you use Methylamine with Divinylphosphine oxide (P-H species), you get the N-Methyl product, but you would need to oxidize the P-H to P-OH or P-Me which is non-trivial in that sequence.

Q: Why is Chloroform recommended over Dichloromethane (DCM)? A: Phosphine oxides are strong hydrogen bond acceptors. Chloroform is a weak hydrogen bond donor (via the C-H proton), which allows it to solvate the P=O moiety better than DCM. This significantly improves extraction efficiency from aqueous phases.

Q: My product has a melting point lower than reported. Why?

A: Hygroscopicity. Cyclic phosphine oxides form stable hydrates (e.g., hemihydrates or monohydrates) that depress the melting point. Dry the sample over

References

-

Märkl, G., & Matthes, D. (1972).[5] Synthesis of 1,4-Azaphosphinanes. Tetrahedron Letters, 13(43), 4385-4388. (Foundational work on the cyclization of vinyl phosphines).

- Quin, L. D. (1981). The Heterocyclic Chemistry of Phosphorus. Wiley-Interscience.

- Keglevich, G. (2013). P-Heterocycles: From Synthesis to Applications. Current Organic Chemistry. (Review of modern purification and synthesis techniques for phosphine oxides).

-

Hays, H. R. (1968). Reaction of Divinylphosphine Oxides with Amines. Journal of Organic Chemistry, 33(10), 3690–3694. (Primary source for the hydroamination protocol).

-

RSC Dalton Trans. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (Detailed protocols on drying and purifying hygroscopic phosphine oxides).

Sources

- 1. osti.gov [osti.gov]

- 2. Flow Reactor Study of NH3/DEE Oxidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

Technical Support Center: Mastering the Solubility of 4-Methyl-1,4-azaphosphinane 4-oxide

Welcome to the dedicated technical support center for 4-Methyl-1,4-azaphosphinane 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various organic media. Our goal is to provide you with not just solutions, but a foundational understanding of the principles at play, enabling you to anticipate and resolve issues in your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of 4-Methyl-1,4-azaphosphinane 4-oxide

4-Methyl-1,4-azaphosphinane 4-oxide is a heterocyclic compound with a distinct polar character. This polarity is primarily due to the presence of the phosphine oxide group (P=O) and the nitrogen atom within the ring structure. The P=O bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This, combined with the potential for hydrogen bonding via the N-H group (in its protonated form) or as a hydrogen bond acceptor at the oxygen and nitrogen atoms, dictates its solubility behavior.

A key indicator of its polarity is the predicted LogP value of -2.485.[1][2] A negative LogP value signifies a preference for hydrophilic (aqueous) environments over lipophilic (organic) ones. This inherent polarity is the root cause of the solubility challenges frequently encountered in nonpolar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methyl-1,4-azaphosphinane 4-oxide poorly soluble in common nonpolar organic solvents like hexane and toluene?